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Ethene;prop-1-ene

Elastomer compounding Seal design Compression set

EPM (CAS 9010-79-1) is a fully saturated, peroxide-curable copolymer offering superior compression set resistance and high-temperature electrical stability versus sulfur-cured EPDM. Its dielectric strength (30–40 MV/m) and volume resistivity (>10^15 Ω·cm) enable reliable HVDC cable insulation. With a glass transition temperature as low as −60°C, EPM maintains flexibility where PE and PP fail. Choose EPM for mission-critical sealing, electrical insulation, and cold-climate durability.

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 9010-79-1
Cat. No. B008363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene;prop-1-ene
CAS9010-79-1
SynonymsPOLY(PROPYLENE-CO-ETHYLENE); POLY(ETHYLENE-CO-PROPYLENE); 1-Propene,polymerwithethene; ethylene-propene; ethylene-propenecopolymer; ETHYLENE/PROPYLENE COPOLYMER; EPR; POLY(PROPYLENE-CO-ETHYLENE), MELT INDEX 2
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCC=C.C=C
InChIInChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2
InChIKeyHQQADJVZYDDRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethene;prop-1-ene (CAS 9010-79-1) – Ethylene Propylene Copolymer (EPM) Procurement Data Sheet


Ethene;prop-1-ene (CAS 9010-79-1), commonly referred to as ethylene propylene copolymer (EPM) or ethylene propylene rubber (EPR), is a saturated binary copolymer elastomer . Its polymer backbone is composed of randomly distributed ethylene and propylene monomer units, resulting in a fully saturated hydrocarbon chain devoid of double bonds [1]. This structural feature imparts inherent resistance to ozone, UV, and oxidative degradation. The compound is commercially available in a wide range of molecular weights and ethylene/propylene ratios, with a typical density of approximately 0.9 g/mL at 25 °C . EPM is differentiated from its terpolymer analog (EPDM) by the absence of a diene termonomer, which fundamentally alters its vulcanization chemistry and ultimate performance envelope [1].

Why Ethene;prop-1-ene (EPM) Cannot Be Interchanged with EPDM or Other Polyolefins in Critical Applications


The saturated molecular architecture of EPM precludes direct substitution with chemically similar polyolefins, particularly EPDM and polypropylene (PP) homopolymers, due to divergent vulcanization requirements and property trade-offs. Unlike EPDM, which contains diene unsaturation and can be sulfur-cured, EPM requires peroxide vulcanization, which yields distinct crosslink networks and often results in superior compression set and high-temperature electrical stability [1]. Furthermore, relative to semi-crystalline polyethylene (PE) or isotactic polypropylene (iPP), EPM exhibits lower modulus and tensile strength but dramatically enhanced low-temperature flexibility and environmental stress cracking resistance (ESCR) [2]. Attempting a direct material substitution without accounting for these quantifiable differences—specifically in compression set, dielectric properties, and thermal degradation profile—will compromise seal integrity, electrical insulation longevity, or cold-impact performance. The following evidence guide quantifies these critical differentiators to inform rigorous material selection.

Quantitative Differentiation of Ethene;prop-1-ene (EPM) Against EPDM, Polyethylene, and Polypropylene


Compression Set: EPM Outperforms EPDM in Long-Term Sealing Applications

EPM exhibits superior compression set resistance compared to EPDM, a critical performance metric for sealing applications where long-term elastic recovery is required. Industry reference data indicate that EPM provides 'better compression set' than EPDM [1]. While specific numeric values are grade-dependent, the underlying mechanism—the absence of diene unsaturation in EPM—results in a more stable crosslink network under sustained compressive loads at elevated temperatures. This differentiator is consistently cited across technical datasheets as a primary reason for selecting EPM over sulfur-curable EPDM in high-integrity seal applications.

Elastomer compounding Seal design Compression set

Dielectric Strength and Volume Resistivity: EPM Outperforms EPDM in Electrical Insulation

EPM demonstrates electrical insulation performance superior to EPDM, particularly under humid conditions. The dielectric strength of EPM is reported in the range of 30–40 MV/m, while its volume resistivity is on the order of 10^15–10^16 Ω·cm [1]. Notably, EPM's electrical properties exhibit minimal change after water immersion, a behavior not shared by EPDM, making EPM particularly suitable for underwater insulation applications [1]. This differentiation is critical for electrical cable and connector applications where moisture ingress can compromise insulation integrity.

Electrical insulation Cable materials Dielectric properties

Thermal Stability: EPM Exhibits Higher Initial Weight Loss Temperature than Natural Rubber and SBR

In a nitrogen atmosphere, the initial weight loss temperature (TGA onset) of EPM (EPR) is 485 °C, significantly higher than that of natural rubber (315 °C) and styrene-butadiene rubber (SBR, 391 °C) [1]. This 170 °C advantage over natural rubber and 94 °C advantage over SBR quantifies EPM's superior thermal stability among general-purpose elastomers. Furthermore, EPM demonstrates better heat resistance than EPDM within the ethylene propylene rubber family [1].

Thermal degradation High-temperature applications TGA

Environmental Stress Cracking Resistance (ESCR): EPM Outperforms PE and PP

Ethylene-propylene copolymer demonstrates better resistance to environmental stress cracking than polyethylene (PE) or polypropylene (PP) [1]. This property is particularly leveraged in wire coating applications, where the incorporation of amorphous ethylene-propylene copolymer into low-density polyethylene (LDPE) significantly increases environmental stress cracking resistance [2]. While quantitative ESCR data are highly material-specific, the class-level superiority of EPM in this dimension is consistently recognized across polymer property databases and patent literature.

Stress cracking ESCR Polyolefin durability

Glass Transition Temperature (Tg): EPM Provides Low-Temperature Flexibility Superior to Many Thermoplastics

The glass transition temperature (Tg) of ethylene-propylene copolymer is approximately -43.3 °C [1], with some grades exhibiting Tg values as low as -60 °C [2]. This low Tg imparts excellent low-temperature flexibility and impact resistance, superior to that of polypropylene and polyethylene homopolymers, which exhibit higher glass transition temperatures and become brittle at sub-zero temperatures. In HVDC cable insulation studies, the addition of propylene-based copolymer (PBC) to polypropylene resulted in a slow decrease of the glass transition peak, indicating enhanced low-temperature flexibility [3].

Low-temperature performance Glass transition Flexibility

Fatigue Resistance: EPM Demonstrates Superior Durability Compared to Polypropylene

Ethylene-propylene copolymer exhibits better fatigue resistance than polypropylene [1]. This property is critical in applications involving repeated cyclic loading or flexing, such as living hinges, automotive components, and dynamic seals. While quantitative fatigue life data are application-specific, the improved fatigue resistance is attributed to the copolymer's elastomeric nature and enhanced chain mobility relative to semi-crystalline polypropylene.

Fatigue resistance Dynamic applications Durability

Recommended Application Scenarios for Ethene;prop-1-ene (EPM) Based on Verified Differentiation Data


High-Voltage and Underwater Electrical Cable Insulation

EPM's dielectric strength of 30–40 MV/m, volume resistivity of 10^15–10^16 Ω·cm, and superior electrical stability after water immersion [1] make it a preferred material for high-voltage cable insulation and underwater electrical connectors. In HVDC cable applications, propylene-based copolymers (PBC) like EPM have been shown to suppress space charge accumulation more effectively than ethylene-based copolymers [2], enhancing long-term insulation reliability. Procurement for electrical applications should prioritize EPM over EPDM due to the latter's inferior moisture-aged dielectric performance.

High-Temperature Seals and Gaskets Requiring Low Compression Set

EPM's superior compression set resistance compared to EPDM [3] and its high thermal stability (initial weight loss temperature of 485 °C vs. 315 °C for natural rubber) [1] position it as the optimal choice for high-temperature static sealing applications. This includes automotive engine seals, industrial gaskets, and aerospace components where sustained compressive loads at elevated temperatures would cause excessive set and leakage in alternative materials.

Cold-Climate Automotive and Outdoor Components

The low glass transition temperature of EPM (-43.3 °C to -60 °C) [4][5] ensures maintained flexibility and impact resistance in sub-zero environments. This property, combined with superior low-temperature toughness compared to polyethylene and polypropylene [6], makes EPM the material of choice for automotive weatherstripping, cold-climate seals, and outdoor equipment housings where alternative polyolefins would become brittle and prone to fracture.

Impact Modification of Polypropylene for Toughness Enhancement

Incorporation of ethylene-propylene copolymer into isotactic polypropylene significantly enhances ductility, flexibility, and toughness [7]. The copolymer's superior fatigue resistance and stress cracking resistance relative to neat PP [6] enable the production of impact-modified polypropylene compounds for automotive bumpers, appliance housings, and consumer goods requiring improved durability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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